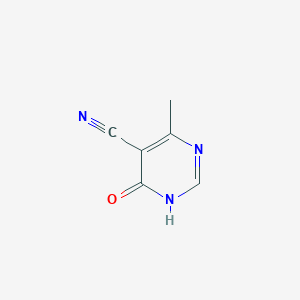

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

CAS No.: 73249-89-5

Cat. No.: VC8419314

Molecular Formula: C6H5N3O

Molecular Weight: 135.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73249-89-5 |

|---|---|

| Molecular Formula | C6H5N3O |

| Molecular Weight | 135.12 |

| IUPAC Name | 4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C6H5N3O/c1-4-5(2-7)6(10)9-3-8-4/h3H,1H3,(H,8,9,10) |

| Standard InChI Key | PGQTYSBSFWJGDH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC=N1)C#N |

| Canonical SMILES | CC1=C(C(=O)NC=N1)C#N |

Introduction

Structural and Molecular Characteristics

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (C₆H₅N₃O) features a partially saturated pyrimidine ring with distinct substituents influencing its electronic and steric properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol |

| Exact Mass | 135.0433 g/mol |

| IUPAC Name | 6-Methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile |

The nitrile group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic attack .

Synthetic Methodologies

Synthesis routes for pyrimidine-5-carbonitriles often involve multicomponent reactions (MCRs) or cyclocondensation of precursors like ethyl cyanoacetate or malononitrile.

Cyclocondensation with Ethyl Cyanoacetate

A widely adopted method involves the reaction of ethyl cyanoacetate, thiourea, and aldehydes. For 6-methyl derivatives, methyl-containing aldehydes or methylating agents are critical. Sahoo et al. demonstrated that cyclocondensation under microwave irradiation (210 W, 5–10 min) increases yields to 85% compared to conventional reflux (55%) .

Example Protocol

-

Reagents: Ethyl cyanoacetate (1 eq), thiourea (1 eq), methylglyoxal (1 eq).

-

Conditions: K₂CO₃ (catalyst), ethanol, microwave irradiation (210 W, 8 min).

Malononitrile-Based Synthesis

Malononitrile serves as a versatile precursor. Aher et al. reported a one-pot synthesis using malononitrile, urea, and aldehydes with NH₄Cl catalysis (Scheme 13) :

For the 6-methyl variant, substituting R with a methyl group yields the target compound.

Physicochemical Properties

Solubility and Stability

| Property | Description |

|---|---|

| Solubility | Soluble in DMSO, DMF; sparingly in water |

| Stability | Stable at RT; hydrolyzes under strong acids/bases |

The nitrile group’s hydrolysis susceptibility necessitates anhydrous storage conditions .

Spectroscopic Data

Chemical Reactivity

The compound’s reactivity is dominated by three key sites:

-

Nitrile Group: Undergoes hydrolysis to carboxamide or carboxylic acid under acidic/basic conditions.

-

Ketone at C4: Participates in keto-enol tautomerism, enabling alkylation or Schiff base formation.

-

Methyl Group at C6: Steric hindrance influences regioselectivity in electrophilic substitution.

Example Reaction:

Industrial and Research Applications

Drug Discovery

The scaffold serves as a kinase inhibitor precursor. For example, Liu et al. modified similar structures to develop JAK2/3 inhibitors .

Material Science

Nitrile-containing pyrimidines are explored as ligands for metal-organic frameworks (MOFs) due to their strong coordination ability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume